molecular formula C11H20O2 B8635857 3-(3-Methylidenepentyl)oxan-3-ol CAS No. 88664-31-7

3-(3-Methylidenepentyl)oxan-3-ol

Cat. No.: B8635857
CAS No.: 88664-31-7
M. Wt: 184.27 g/mol
InChI Key: ORPSJBFFCTVORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylidenepentyl)oxan-3-ol is a tetrahydropyran (oxane) derivative with a hydroxyl group at the 3-position of the oxane ring and a 3-methylidenepentyl substituent.

Properties

CAS No.

88664-31-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-(3-methylidenepentyl)oxan-3-ol

InChI

InChI=1S/C11H20O2/c1-3-10(2)5-7-11(12)6-4-8-13-9-11/h12H,2-9H2,1H3

InChI Key

ORPSJBFFCTVORT-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCC1(CCCOC1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The trifluoromethyl group in 3-(trifluoromethyl)oxan-3-ol enhances electrophilicity, making it suitable for studying dipole-dipole interactions in mass spectrometry . The aminomethyl group in 3-(aminomethyl)oxan-3-ol introduces basicity, enabling salt formation and hydrogen bonding, which are critical in drug delivery systems . The hydroxymethyl group in (3R,4R)-4-(hydroxymethyl)oxan-3-ol contributes to stereochemical versatility, aiding in chiral drug synthesis .

Side Chain Modifications: The unsaturated 3-methylidenepentyl side chain in the target compound may confer rigidity or reactivity in polymerization reactions, contrasting with saturated analogs like 3-methyl-3-octanol, which are valued for their volatility in fragrances .

Research Findings on Analogous Compounds

Pharmaceutical Relevance

  • (3R,4R)-4-(Hydroxymethyl)oxan-3-ol has been utilized in synthesizing antiviral agents, leveraging its hydroxyl groups for glycosidic bond formation .
  • 3-(Aminomethyl)oxan-3-ol derivatives show promise in central nervous system (CNS) drug development due to their blood-brain barrier permeability .

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